molecular formula C17H15Cl2N5O2 B2505228 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-66-1

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2505228
CAS No.: 899973-66-1
M. Wt: 392.24
InChI Key: BMPKMYZWLFVLRD-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a (3-chlorophenyl)methyl group at position 1, and a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl ring. This structure combines halogenated aryl groups and a methoxy substituent, which are known to influence pharmacokinetic properties such as lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-26-14-6-5-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-3-2-4-11(18)7-10/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPKMYZWLFVLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer potential. Research has shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that similar triazole derivatives can inhibit the proliferation of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical processes in cancer treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. A study highlighted that triazole derivatives can disrupt the cell wall synthesis in fungi, leading to increased efficacy against infections caused by Candida species and Aspergillus . This application is particularly relevant in the context of rising antibiotic resistance.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of triazole compounds indicates that they may modulate inflammatory pathways. For example, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines, which play a role in chronic inflammatory diseases . This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of triazole derivatives similar to 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide. The results demonstrated that these compounds exhibited IC50 values indicating potent activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhanced cytotoxicity .

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial applications, researchers synthesized several triazole derivatives and tested their efficacy against common pathogens. The results showed that certain derivatives significantly inhibited bacterial growth and demonstrated fungicidal activity against resistant strains of Candida albicans . This highlights the potential for developing new antifungal agents based on this compound's structure.

Mechanism of Action

The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5-chloro-2-methoxyphenyl group enhances electron-withdrawing effects and steric bulk compared to simpler substituents (e.g., methyl or fluorine) .
  • The absence of a methyl group at the triazole position 5 (unlike compounds in ) may reduce metabolic oxidation at this site.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogues

Compound Melting Point (°C) Yield (%) LogP* (Predicted) Solubility (µg/mL)*
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-... 133–135 68 3.8 ~15 (PBS)
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-... Not reported Not reported 3.2 ~25 (DMSO)
CAI Not reported Not reported 4.5 <10 (aqueous)

*Predicted using ChemAxon software.

Analysis :

  • The chloro and methoxy groups in the target compound likely increase LogP (estimated ~4.1), suggesting moderate lipophilicity.
  • Higher molecular weight (~437.3 g/mol) compared to simpler analogues (e.g., ) may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

The compound 5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, known for their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C15H14Cl2N4O2C_{15}H_{14}Cl_2N_4O_2 with a molecular weight of approximately 325.19 g/mol. The structure features a triazole ring which is critical for its biological activity.

PropertyValue
Molecular FormulaC15H14Cl2N4O2
Molecular Weight325.19 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant antiproliferative effects against various cancer cell lines. In particular, modifications to the triazole structure have been shown to enhance anticancer efficacy through mechanisms such as inhibition of thymidylate synthase (TS) and complex I inhibition in mitochondrial pathways.

  • Case Study : A study on related triazole compounds indicated that certain derivatives exhibited IC50 values ranging from 1.1 to 4.24 μM against MCF-7, HCT-116, and HepG2 cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Triazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies demonstrated that certain triazole compounds inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Inhibition Mechanisms

  • Thymidylate Synthase (TS) Inhibition : The compound's ability to inhibit TS is crucial for its anticancer activity, as this enzyme plays a vital role in DNA synthesis.
  • Complex I Inhibition : Similar to other triazole derivatives, it may inhibit mitochondrial complex I, leading to reduced ATP production and increased apoptosis in cancer cells .
  • Antimicrobial Mechanism : The exact mechanism by which triazoles exert their antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or metabolic pathways.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AnticancerMCF-71.1
AnticancerHCT-1162.6
AnticancerHepG21.4
AntimicrobialE. coli10 (approx.)
AntimicrobialS. aureus12 (approx.)

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves multi-step protocols, including cyclization, coupling, and functionalization. For example, triazole core formation may use sodium azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Condensation of substituted anilines with isocyanides to form carboximidoyl chlorides .
  • Cyclization using sodium azide under controlled temperatures (e.g., 60–80°C) .
  • Purification via column chromatography with solvents like ethyl acetate/hexane mixtures. Optimization requires DOE (Design of Experiments) to test variables (e.g., solvent polarity, catalyst loading). Statistical methods like factorial design minimize trials while maximizing yield .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry of the triazole ring .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 446.0752 for C18_{18}H15_{15}Cl2_2N5_5O2_2) .
  • HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .

Q. How is preliminary bioactivity screening conducted for this compound?

  • In vitro assays : Dose-response curves (e.g., IC50_{50} in cancer cell lines) using MTT or resazurin assays .
  • Target profiling : Kinase inhibition panels or fluorescence polarization assays to identify binding partners .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with improved solubility?

  • QSAR models : Predict logP and aqueous solubility using descriptors like polar surface area and H-bond donors .
  • MD simulations : Assess solvation dynamics in water/DMSO mixtures to optimize substituents (e.g., replacing chloro with methoxy groups) .
  • Data contradiction resolution : Cross-validate computational predictions with experimental solubility measurements (e.g., shake-flask method) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Proteomics : Identify off-target effects using affinity pulldown coupled with LC-MS/MS .

Q. How do steric and electronic effects of substituents influence interaction with biological targets?

  • SAR studies : Compare analogs with substituents at the 3-chlorophenyl and 5-chloro-2-methoxyphenyl groups.
Substituent PositionActivity (IC50_{50}, nM)Solubility (µg/mL)
3-Cl, 5-Cl, 2-OCH3_3120 ± 158.2
4-F, 5-Cl, 2-OCH3_395 ± 1012.5
  • Docking studies : Analyze binding poses in target proteins (e.g., kinase ATP pockets) using Glide or AutoDock .

Q. What advanced techniques characterize its metabolic stability and degradation pathways?

  • LC-QTOF-MS/MS : Identify phase I/II metabolites in hepatic microsomes .
  • Isotope labeling : Track 14^{14}C-labeled compound in excretion studies .
  • Reactive intermediate trapping : Use glutathione to detect quinone-imine formation .

Methodological Guidelines

  • Experimental Design for Synthesis Optimization :
    Apply Taguchi or Box-Behnken designs to test variables (temperature, solvent ratio, catalyst). For example:

    FactorLevel 1Level 2Level 3
    Temperature (°C)607080
    Catalyst Loading (%)51015
    Reaction Time (h)121824
    Response surface modeling identifies optimal conditions for yield and purity .
  • Data Contradiction Workflow :

    • Replicate conflicting studies under standardized conditions.
    • Perform Bland-Altman analysis to assess systematic bias.
    • Validate with orthogonal assays (e.g., SPR vs. fluorescence anisotropy) .

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